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Compound of Interest
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Cat. No.: B15181980

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed risk-benefit analysis of co-proxamol (dextropropoxyphene and
paracetamol) within its historical context, comparing its performance against relevant
alternatives. The focus is on providing quantitative data, detailed experimental methodologies,
and visual representations of key pathways to support research and drug development
professionals in understanding the trajectory of this combination analgesic, from widespread
use to its eventual withdrawal in many countries due to safety concerns.

Introduction: The Rise and Fall of a Combination
Analgesic

Co-proxamol, a combination of the weak opioid dextropropoxyphene and paracetamol, was
introduced for the management of mild to moderate pain.[1] Patented in 1955, it became a
widely prescribed analgesic.[2] However, concerns over its safety profile, particularly its toxicity
in overdose, began to mount over the decades.[3][4][5] In 2005, the UK's Medicines and
Healthcare products Regulatory Agency (MHRA) announced the phased withdrawal of co-
proxamol, citing that the benefits did not outweigh the risks.[1][5] The primary justifications for
this decision were the high number of suicides and accidental deaths associated with co-
proxamol overdose and evidence suggesting it was no more effective than paracetamol used
at an optimal dose.[1][4][5]

Quantitative Comparison: Risk vs. Benefit
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The central conflict in the history of co-proxamol is the balance between its analgesic efficacy
and its significant risk of fatality in overdose. The following tables present a quantitative
summary of this risk-benefit profile compared to its alternatives.

Analgesic Efficacy

Studies have shown that the addition of dextropropoxyphene to paracetamol offers minimal
additional analgesic benefit for moderate pain.[6] A systematic review of 26 randomised
controlled trials involving 2,231 patients found only a small, non-significant increase in pain
relief compared to paracetamol alone.[6]
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Analgesic

Metric

Value

Interpretation

Co-proxamol vs.

Paracetamol

Response Rate
Ratio[6]

1.05 (95% CI: 0.8 to
1.3)

The response rate for
pain relief with co-
proxamol was only 5%
higher than with
paracetamol alone, a
statistically non-

significant difference.

Difference in Pain

Intensity[6]

7.3% (95% Cl: -0.2 to
14.9)

Co-proxamol showed
a very small, non-
significant
improvement in pain
intensity over

paracetamol alone.

Paracetamol (1000

mg) vs. Placebo

Number Needed to
Treat (NNT)[7]

3.6 (95% CI: 3.0 to
4.4)

For every 3.6 patients
treated with
paracetamol, one will
experience at least
50% pain relief who
would not have with a

placebo.

Co-codamol
(60mg/1000mg) vs.

Placebo

Number Needed to
Treat (NNT)[7]

3.1 (95% CI: 2.6 to
3.8)

For every 3.1 patients
treated with this dose
of co-codamol, one
will experience at
least 50% pain relief
who would not have
with a placebo,
indicating slightly
higher efficacy than

paracetamol alone.

Table 1: Comparative Analgesic Efficacy. Data from systematic reviews of randomised

controlled trials in acute postoperative pain.
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Overdose Toxicity

The primary driver for the withdrawal of co-proxamol was its high fatal toxicity index (FTI), a
measure that relates the number of deaths from a drug to the number of prescriptions. Even
small overdoses of co-proxamol can be fatal due to the cardiotoxic and respiratory depressant
effects of dextropropoxyphene, which are not readily reversed by naloxone.[2][4]
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Analgesic Metric Value Interpretation
An overdose involving
co-proxamol was
) found to be
o ~10x higher than co- _
Fatal Toxicity Index approximately 10
Co-proxamol ) codamol or co- ) ]
(FTI) Ratio times more likely to be
dydramol
fatal than an overdose
of other paracetamol-
opioid combinations.
The likelihood of a
fatal outcome from an
] o ] overdose of co-
Case Fatality Odds Significantly higher
_ proxamol was
Co-proxamol Ratio (vs. (far exceeded other )
i substantially greater
Paracetamol) analgesics)[8]
than for paracetamol
and other common
analgesics.
Dihydrocodeine also
_ presents a
Case Fatality Odds o
) ) ) 12.81 (95% CI: 10.19— significantly elevated
Dihydrocodeine Ratio (vs. o
16.12) risk in overdose
Paracetamol)[8]
compared to
paracetamol.
Tramadol has a
Case Fatality Odds notably higher case
) 4.05 (95% CI: 3.38— _ ,
Tramadol Ratio (vs. 4.85) fatality rate in
Paracetamol)[8] ' overdose than
paracetamol.
) Codeine is more than
Case Fatality Odds ) )
_ _ 2.21 (95% CI: 1.81— twice as likely as
Codeine Ratio (vs.

Paracetamol)[8]

2.70)

paracetamol to result

in a fatal overdose.

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://www.researchgate.net/publication/288805428_Comparison_of_the_analgesic_effectiveness_of_codeine_plus_paracetamol_vs_Tramadol_in_the_Treatment_of_Cancer_Pain
https://www.researchgate.net/publication/288805428_Comparison_of_the_analgesic_effectiveness_of_codeine_plus_paracetamol_vs_Tramadol_in_the_Treatment_of_Cancer_Pain
https://www.researchgate.net/publication/288805428_Comparison_of_the_analgesic_effectiveness_of_codeine_plus_paracetamol_vs_Tramadol_in_the_Treatment_of_Cancer_Pain
https://www.researchgate.net/publication/288805428_Comparison_of_the_analgesic_effectiveness_of_codeine_plus_paracetamol_vs_Tramadol_in_the_Treatment_of_Cancer_Pain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Table 2: Comparative Overdose Toxicity. Data from observational studies and analyses of
national statistics on prescriptions and mortality.

Experimental Protocols

To provide context to the data presented, this section outlines the typical methodologies used
in the key experiments and studies that informed the risk-benefit assessment of co-proxamol.

Protocol 1: Assessment of Analgesic Efficacy
(Systematic Review & Meta-Analysis)

This protocol describes the methodology for a systematic review comparing the efficacy of co-
proxamol to paracetamol alone, based on the approach used by Zhang and Li Wan Po (1996).

[6]

» Objective: To evaluate the comparative analgesic efficacy and tolerability of a paracetamol-
dextropropoxyphene combination versus paracetamol alone.

o Study Selection:

o Data Sources: A comprehensive search of medical databases (e.g., MEDLINE, EMBASE)
is conducted.

o Inclusion Criteria: Randomized controlled trials (RCTs) comparing co-proxamol,
paracetamol, and placebo in patients with acute or chronic pain (e.g., postsurgical,
arthritis).

o Data Extraction: Two independent reviewers extract data from the selected trials on study
design, patient population, interventions (dosages), and outcomes.

¢ Outcome Measures:

o Primary: Pain intensity difference (e.g., using a Visual Analogue Scale), and the proportion
of patients achieving at least 50% pain relief.

o Secondary: Incidence and type of adverse effects (e.g., dizziness, drowsiness, nausea).

» Data Synthesis (Meta-analysis):
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o For continuous data (pain intensity), a weighted mean difference is calculated.
o For dichotomous data (proportion of responders), a risk ratio or odds ratio is calculated.

o Arandom-effects model is used to pool data if significant heterogeneity between studies is
detected. The Number Needed to Treat (NNT) is often calculated for clinical interpretation.

Protocol 2: Assessment of Fatal Toxicity (Observational
Cohort Study)

This protocol outlines a typical observational study design used to calculate and compare the
Fatal Toxicity Index (FTI) of different analgesics.

o Objective: To quantify and compare the risk of death from overdose for co-proxamol and
other commonly prescribed analgesics.

e Data Sources:

o Prescription Data: National or regional databases (e.g., NHS Prescription Cost Analysis in
the UK) are used to determine the volume of prescriptions for each analgesic over a
defined period.

o Mortality Data: National mortality statistics (e.g., from the Office for National Statistics in
the UK) are used to identify all deaths where a specific analgesic was mentioned as the
cause or a contributing factor.

o Study Population: All individuals who were prescribed the analgesics of interest within a
specific geographical area and time frame.

o Exposure: The number of prescriptions issued for each drug.

e Outcome: The number of deaths recorded from overdose (intentional or accidental) involving
each drug.

o Data Analysis:
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o The Fatal Toxicity Index (FTI) is calculated for each drug by dividing the number of fatal
poisonings by the number of prescriptions (often expressed per million prescriptions).

o Statistical models (e.g., Poisson regression) may be used to compare the FTIs of different
drugs while adjusting for potential confounders. The results are often presented as a ratio
of FTls.

Mechanism of Action & Signhaling Pathways

The pharmacological effects of co-proxamol are a result of the distinct mechanisms of its two
components.

Dextropropoxyphene: Opioid Agonist

Dextropropoxyphene is a weak opioid that acts as an agonist at the mu (u)-opioid receptors in
the central nervous system.[1] This binding mimics the effect of endogenous endorphins,
leading to a reduction in the perception of pain. The activation of these G-protein coupled
receptors inhibits adenylate cyclase, which in turn reduces intracellular cAMP levels, closes N-
type voltage-gated calcium channels, and opens calcium-dependent inwardly rectifying
potassium channels.[1] This leads to hyperpolarization of the neuron, reducing its excitability
and inhibiting the transmission of pain signals.[1]

Adenylate Cyclase
(Inhibited)

u-Opioid Receptor G-Protein Activation K+ Channel
(GPCR) (Gail/GBy) (Opened)

Ca2+ Channel
Closed
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Caption: Dextropropoxyphene's mechanism via p-opioid receptor agonism.

Paracetamol: A Complex Mechanism

The exact mechanism of paracetamol (acetaminophen) is not fully elucidated but is understood
to be multifactorial, acting primarily within the central nervous system. It is a weak inhibitor of
cyclooxygenase (COX) enzymes, particularly COX-2, in the CNS, which reduces prostaglandin
synthesis.[1] Other proposed mechanisms include the modulation of the endogenous
cannabinoid system via its metabolite AM404, and interaction with serotonergic descending

inhibitory pain pathways.[9]

Paracetamol

Central Nervous System

l

Serotonergic Pathway
(Modulated)

.

| Prostaglandin t Descending Pain CB1 Receptor
Synthesis Inhibition Activation

Endocannabinoid System
(via AM404 metabolite)

COX Pathway
(Weakly Inhibited)

Analgesic Effect
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Caption: Proposed multi-pathway mechanism of action for Paracetamol.
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Logical Workflow: Comparative Toxicity
Assessment

The decision to withdraw co-proxamol was heavily based on observational data. The following
diagram illustrates the logical workflow for a study comparing the fatal toxicity of different

analgesics.

Define Study Period

& Population

Collect Mortality Data
(e.g., from ONS)

y

Collect Prescription Data Link Deaths to
(e.g., from NHS Digital) Specific Analgesics

Calculate Fatal Toxicity Index (FTI)
(Deaths / Prescriptions)

Compare FTls
(e.g., Co-proxamol vs. Co-codamol)

Draw Conclusion on
Relative Toxicity
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Caption: Workflow for an observational study on analgesic fatal toxicity.

Conclusion and Future Perspective

The history of co-proxamol serves as a critical case study in pharmacovigilance and the
dynamic nature of risk-benefit assessment. The initial benefit perceived for patients with mild to
moderate pain was ultimately overshadowed by robust evidence of its limited additional efficacy
over paracetamol alone and its unacceptably high toxicity in overdose.[4][5][6] Data clearly
demonstrated that the addition of dextropropoxyphene introduced a significant risk of fatal
overdose for a negligible therapeutic gain.[6][8] The successful withdrawal of co-proxamol in
the UK, which led to a significant reduction in drug-related suicides without a compensatory
increase in deaths from other analgesics, underscores the importance of post-market
surveillance and regulatory action in protecting public health.[10] For drug development
professionals, this case highlights the imperative to demonstrate not only the efficacy of
individual components in a combination product but also a favorable safety profile of the
combination itself, particularly concerning overdose toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9437273/
https://pubmed.ncbi.nlm.nih.gov/9437273/
https://www.researchgate.net/publication/223156582_Paracetamol_with_and_without_codeine_in_acute_pain_A_quantitative_systematic_review
https://www.researchgate.net/publication/288805428_Comparison_of_the_analgesic_effectiveness_of_codeine_plus_paracetamol_vs_Tramadol_in_the_Treatment_of_Cancer_Pain
https://pubmed.ncbi.nlm.nih.gov/37871953/
https://pubmed.ncbi.nlm.nih.gov/37871953/
https://pubmed.ncbi.nlm.nih.gov/37871953/
https://en.wikipedia.org/wiki/Substance_abuse
https://www.benchchem.com/product/b15181980#risk-benefit-analysis-of-co-proxamol-in-historical-context
https://www.benchchem.com/product/b15181980#risk-benefit-analysis-of-co-proxamol-in-historical-context
https://www.benchchem.com/product/b15181980#risk-benefit-analysis-of-co-proxamol-in-historical-context
https://www.benchchem.com/product/b15181980#risk-benefit-analysis-of-co-proxamol-in-historical-context
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15181980?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

